molecular formula C17H15N3O5 B5758639 ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate

ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate

Cat. No. B5758639
M. Wt: 341.32 g/mol
InChI Key: DLUBVPVSKYFEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate, also known as EDP-420, is a novel small molecule inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that cleaves and inactivates incretin hormones, which play a crucial role in regulating glucose homeostasis. Inhibition of DPP-4 increases the levels of active incretin hormones, thereby improving glucose-dependent insulin secretion and reducing blood glucose levels. EDP-420 has shown promising results in preclinical studies and has the potential to be developed as a new treatment for type 2 diabetes.

Mechanism of Action

Ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate is a potent and selective inhibitor of DPP-4. DPP-4 cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating glucose homeostasis. Inhibition of DPP-4 increases the levels of active incretin hormones, which stimulate glucose-dependent insulin secretion and reduce glucagon secretion. ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has been shown to increase active GLP-1 levels in preclinical studies, which may contribute to its glucose-lowering effects.
Biochemical and Physiological Effects:
ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. In addition, ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has been shown to increase active GLP-1 levels and reduce glucagon levels, which may contribute to its glucose-lowering effects. ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate is its potent and selective inhibition of DPP-4, which may result in fewer off-target effects compared to other DPP-4 inhibitors. However, one limitation of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate is its relatively low yield in the synthesis process, which may limit its availability for preclinical and clinical studies.

Future Directions

For the development of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate include further preclinical studies to evaluate its efficacy and safety in animal models of type 2 diabetes. In addition, clinical trials will be needed to determine the optimal dose and dosing regimen of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate in humans, as well as its efficacy and safety in patients with type 2 diabetes. Further research may also be needed to investigate the potential long-term effects of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate on glucose homeostasis and other metabolic parameters.

Synthesis Methods

The synthesis of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of the key intermediate, 4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with ethyl 2-furoate in the presence of a base to form the ester derivative, which is subsequently converted to the final product, ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate, by treatment with ammonia in ethanol. The overall yield of the synthesis is around 10%.

Scientific Research Applications

Ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has been extensively studied in preclinical models of type 2 diabetes. In a rat model of insulin resistance and glucose intolerance, ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate improved glucose tolerance and insulin sensitivity, and increased active GLP-1 levels. In a mouse model of diet-induced obesity and insulin resistance, ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate improved glucose tolerance, reduced insulin levels, and increased active GLP-1 levels. These findings suggest that ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has the potential to improve glucose homeostasis and insulin sensitivity in patients with type 2 diabetes.

properties

IUPAC Name

ethyl 5-[[(4-oxo-3H-phthalazine-1-carbonyl)amino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-2-24-17(23)13-8-7-10(25-13)9-18-16(22)14-11-5-3-4-6-12(11)15(21)20-19-14/h3-8H,2,9H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUBVPVSKYFEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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